molecular formula C16H12ClF3N4O B2716809 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 860789-68-0

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2716809
CAS No.: 860789-68-0
M. Wt: 368.74
InChI Key: YAJPGRLCOCGMDL-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a triazole ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the triazole and methylphenyl groups. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyrimidine
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and pyridine rings, along with the trifluoromethyl group, enhances its stability and potential for diverse applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O/c1-9-3-5-12(6-4-9)23-10(2)22-24(15(23)25)14-13(17)7-11(8-21-14)16(18,19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJPGRLCOCGMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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